4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one
CAS No.:
Cat. No.: VC10460796
Molecular Formula: C22H25N3O
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | 4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |
| Standard InChI | InChI=1S/C22H25N3O/c26-22(12-6-7-18-17-23-21-11-5-4-10-20(18)21)25-15-13-24(14-16-25)19-8-2-1-3-9-19/h1-5,8-11,17,23H,6-7,12-16H2 |
| Standard InChI Key | LRDXNDDHDNEYHE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=CNC4=CC=CC=C43 |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=CNC4=CC=CC=C43 |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The molecule features a central butan-1-one chain connecting two pharmacophoric units:
-
Indole moiety: A bicyclic structure with a pyrrole ring fused to benzene, contributing to π-π stacking interactions and hydrogen-bonding potential via the N-H group .
-
4-Phenylpiperazine: A six-membered ring with two nitrogen atoms, substituted with a phenyl group, enhancing receptor-binding versatility .
Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-(1H-Indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |
| Molecular Formula | C₂₂H₂₅N₃O |
| Molecular Weight | 355.46 g/mol |
| Key Functional Groups | Ketone, tertiary amine, indole |
The indole’s C3 position links to the butanone chain, while the piperazine’s N1 atom connects to the ketone group . Computational models predict a planar indole ring and chair conformation for the piperazine, minimizing steric strain .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis follows a two-step protocol derived from analogous piperazine-indole conjugates :
Step 1: Activation of 4-(1H-Indol-3-yl)butanoic Acid
Step 2: Nucleophilic Acyl Substitution
-
Conditions: Excess 4-phenylpiperazine in dichloromethane, 0°C to room temperature
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, indole NH), 7.45–7.10 (m, 9H, aromatic), 3.75–3.20 (m, 8H, piperazine), 2.90 (t, 2H, CH₂CO), 2.55 (t, 2H, CH₂-indole) .
Physicochemical Properties
Solubility and Lipophilicity
| Property | Value |
|---|---|
| logP (Octanol/water) | 3.2 ± 0.1 (predicted) |
| Aqueous Solubility | <0.1 mg/mL (25°C) |
The compound’s low solubility arises from its aromatic systems, necessitating formulation with co-solvents like DMSO for in vitro assays .
Stability Profile
-
Thermal Stability: Decomposes at 215°C (DSC)
-
Photostability: Degrades by 12% under UV light (λ = 254 nm, 24 h) .
Comparative Analysis with Analogues
Structural Modifications and Bioactivity
| Analog | Modification | D4 Receptor Ki (nM) |
|---|---|---|
| Target Compound | None | 15.4 (predicted) |
| RTC1 | Trifluoromethyl group | 2.3 |
| 4-(Indol-3-yl)butylpiperazine | Piperazine without ketone | 89.7 |
The ketone group enhances conformational rigidity, improving receptor selectivity compared to flexible alkyl-linked analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume